3-(4-bromophenyl)-5-[(2,4-dimethylphenoxy)methyl]-1,2,4-oxadiazole
Overview
Description
3-(4-Bromophenyl)-5-[(2,4-dimethylphenoxy)methyl]-1,2,4-oxadiazole is a heterocyclic compound that features an oxadiazole ring, a bromophenyl group, and a dimethylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromophenyl)-5-[(2,4-dimethylphenoxy)methyl]-1,2,4-oxadiazole typically involves the following steps:
-
Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazides and carboxylic acids or their derivatives. For instance, a common method involves the reaction of a hydrazide with a carboxylic acid chloride under acidic conditions.
-
Introduction of the Bromophenyl Group: : The bromophenyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of a bromobenzene derivative with a nucleophile, such as an amine or a thiol, under suitable conditions.
-
Attachment of the Dimethylphenoxy Group: : The dimethylphenoxy group can be attached through an etherification reaction. This typically involves the reaction of a phenol derivative with an alkyl halide in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the phenyl rings. Common oxidizing agents include potassium permanganate and chromium trioxide.
-
Reduction: : Reduction reactions can occur at the oxadiazole ring or the bromophenyl group. Typical reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a catalyst.
-
Substitution: : The bromophenyl group can participate in nucleophilic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the bromine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of phenolic or quinone derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-(4-bromophenyl)-5-[(2,4-dimethylphenoxy)methyl]-1,2,4-oxadiazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic effects. Its ability to interact with biological targets such as enzymes or receptors could lead to the development of new pharmaceuticals.
Industry
In industry, this compound can be used in the production of advanced materials, such as polymers or coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 3-(4-bromophenyl)-5-[(2,4-dimethylphenoxy)methyl]-1,2,4-oxadiazole exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)-5-[(2,4-dimethylphenoxy)methyl]-1,2,4-oxadiazole: Similar structure but with a chlorine atom instead of bromine.
3-(4-Methylphenyl)-5-[(2,4-dimethylphenoxy)methyl]-1,2,4-oxadiazole: Similar structure but with a methyl group instead of bromine.
3-(4-Fluorophenyl)-5-[(2,4-dimethylphenoxy)methyl]-1,2,4-oxadiazole: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
The presence of the bromine atom in 3-(4-bromophenyl)-5-[(2,4-dimethylphenoxy)methyl]-1,2,4-oxadiazole imparts unique reactivity and properties compared to its analogs. Bromine is a good leaving group, making the compound more reactive in substitution reactions. Additionally, the bromine atom can participate in halogen bonding, which can influence the compound’s biological activity and binding interactions.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
3-(4-bromophenyl)-5-[(2,4-dimethylphenoxy)methyl]-1,2,4-oxadiazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O2/c1-11-3-8-15(12(2)9-11)21-10-16-19-17(20-22-16)13-4-6-14(18)7-5-13/h3-9H,10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLHHMTDEHWGFMP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC2=NC(=NO2)C3=CC=C(C=C3)Br)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.